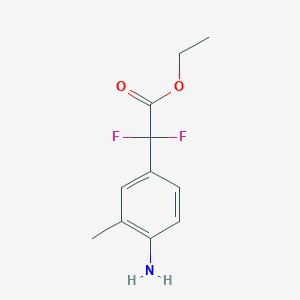

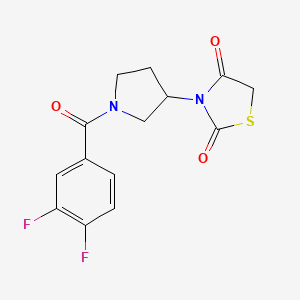

![molecular formula C11H9N3O2 B2354371 7-Cyano-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester CAS No. 1354555-26-2](/img/structure/B2354371.png)

7-Cyano-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester

Vue d'ensemble

Description

7-Cyano-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester is a compound that falls under the category of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . Particular emphasis has been made to the seven important categories namely transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . Imidazo pyridine-2-carboxylic acid, ethyl esters were reacted with hydrazine hydrate to furnish imidazo pyridine-2-carboxylic acid hydrazide .Molecular Structure Analysis

Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds . The structure of these compounds strongly depends on the substitution pattern .Chemical Reactions Analysis

Considerable efforts have been devoted in the past decade to the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core . It is proposed that the transformation goes via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p-TSA catalyzed dehydration .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

A study by Turan-Zitouni, Blache, and Güven (2001) highlights the synthesis of imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide from 7-Cyano-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester, leading to the formation of various arylidenehydrazides. These compounds were tested for their antimicrobial activity, demonstrating the compound's relevance in the development of antimicrobial agents (Turan-Zitouni, Blache, & Güven, 2001).

Reactivity and Derivative Formation

Kutrov, Kovalenko, and Volovenko (2008) explored the reactivity of cyanomethyl derivatives of imidazo[1,2-a]pyridine, including this compound. Their study involved subjecting the compound to various chemical reactions, such as nitration and bromination, to form different derivatives. This research provides insight into the chemical properties and potential applications of these compounds in various fields (Kutrov, Kovalenko, & Volovenko, 2008).

Anti-Inflammatory Activity

Research conducted by Abignente, Arena, and de Caprariis (1976, 1977) focused on the anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives, including ethyl esters like this compound. Their findings contribute to the understanding of the potential therapeutic applications of these compounds in treating inflammation-related conditions (Abignente, Arena, & de Caprariis, 1976); (Abignente, Arena, & de Caprariis, 1977).

Novel Synthetic Routes and Derivatives

Additional studies have explored novel synthetic routes and the formation of diverse derivatives using this compound as a precursor. These studies contribute to the broader understanding of synthetic pathways and the potential for creating various useful compounds for scientific research and potential industrial applications (Lis, Traina, & Huffman, 1990); (Stanovnik et al., 2008).

Mécanisme D'action

Target of Action

Imidazopyridine derivatives, a class to which this compound belongs, have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Mode of Action

Imidazopyridine derivatives are known to interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .

Biochemical Pathways

Imidazopyridine derivatives have been found to be involved in a variety of biochemical pathways due to their wide range of applications in medicinal chemistry .

Result of Action

Imidazopyridine derivatives are known to have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazopyridine derivatives .

Propriétés

IUPAC Name |

ethyl 7-cyanoimidazo[1,2-a]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c1-2-16-11(15)9-7-14-4-3-8(6-12)5-10(14)13-9/h3-5,7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVZOGAXAPPILLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C=CC(=CC2=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

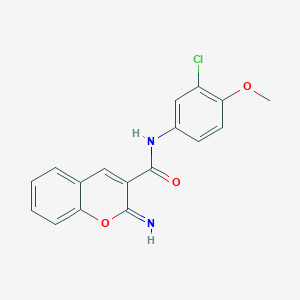

![(Z)-3-methoxy-1-methyl-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1H-pyrazole-4-carboxamide](/img/structure/B2354295.png)

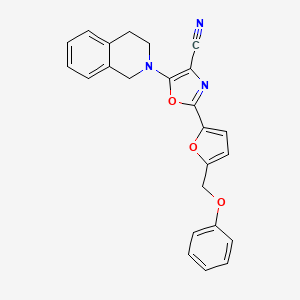

![2-(3-Chlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2354296.png)

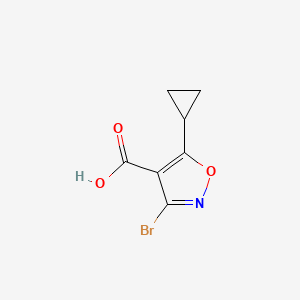

![N-(4-fluoro-2-nitrophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2354300.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(phenylthio)acetamide](/img/structure/B2354306.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2354310.png)